molecular formula C19H13FN2O6S B15109340 4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B15109340
M. Wt: 416.4 g/mol
InChI Key: FIWIMVRSIYNWIE-CHHVJCJISA-N
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Description

4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by [Et3NH][HSO4] and carried out at 80°C, yielding high purity and selectivity . The reaction conditions are optimized to ensure high yields and efficient catalyst recovery.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group are crucial for its biological activity, allowing it to bind to enzymes and receptors involved in disease processes . The compound may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both a thiazolidine ring and a hydroxybenzoic acid moiety. This combination of structural features enhances its biological activity and makes it a valuable compound for research and development .

Properties

Molecular Formula

C19H13FN2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

4-[[2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13FN2O6S/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-13(18(26)27)14(23)8-12/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

FIWIMVRSIYNWIE-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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